6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Key structural features include:
- Positions 1 and 3: Methyl groups, enhancing steric protection and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for covalent inhibitors or alkylating agents. Its reactivity is influenced by the electron-withdrawing effects of the dione system and the electron-donating methyl groups .
Properties
IUPAC Name |
6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-4-6-12(7-5-11)15-14-13(10-21(15)9-8-18)19(2)17(23)20(3)16(14)22/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRXXXHQOBNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2CCBr)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the construction of the pyrrolopyrimidine core. This can be achieved through a cyclization reaction of appropriate precursors, such as 4-methylbenzaldehyde, ethyl acetoacetate, and guanidine, under acidic or basic conditions.
Bromination: The introduction of the bromoethyl group is usually carried out via a bromination reaction. This involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Methylation: The dimethyl substitutions are introduced through methylation reactions, which can be performed using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring and the methyl groups.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with potential applications in pharmaceutical development. Its unique structure, featuring a pyrrolo-pyrimidine framework, is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Basic Information:
- CAS Number: 587009-76-5
- Molecular Formula: C17H18BrN3O2
- Molecular Weight: 376.25 g/mol
- Identifier: BB01-0069
Potential Applications
This compound's primary applications lie within medicinal chemistry and drug development. Potential uses include:
- Building blocks for synthesizing biologically active compounds: It can be utilized as a key intermediate in creating more complex molecules with desired therapeutic effects.
- Research Tools: This compound can serve as a valuable tool in chemical biology for studying molecular interactions and biological pathways.
- Drug Discovery: It can be screened for potential therapeutic activity against various diseases.
Pharmacodynamics
Data on its pharmacodynamics suggest that it may act by inhibiting certain pathways critical for cell proliferation or survival, making it a candidate for further investigation in therapeutic contexts.
Structure and Function
Mechanism of Action
The mechanism of action of 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrolopyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity. This interaction can disrupt specific biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Ring Systems: The target’s pyrrolo[3,4-d]pyrimidine-dione core is distinct from pyrimido[4,5-d]pyrimidines () and thieno[2,3-d]pyrimidines (). Pyrazolo[3,4-d]pyrimidinones () feature a pyrazole ring, which increases rigidity and hydrogen-bonding capacity via nitrogen atoms .
Substituent Effects: The 2-bromoethyl group at position 6 differentiates the target compound from analogs with benzyloxy () or thiazole substituents (). Bromine’s superior leaving-group ability (vs. chlorine in ) makes the target more reactive in alkylation reactions .
Synthetic Routes: The target compound likely requires alkylation steps for bromoethyl introduction, similar to the alkylation of thieno[2,3-d]pyrimidines with benzyl chlorides (). In contrast, pyrimido[4,5-d]pyrimidines () are synthesized via condensation of binucleophiles with aldehydes, a method unsuitable for bromoethyl incorporation .
Physicochemical Properties
- Solubility: The target compound’s lipophilic 4-methylphenyl group likely reduces aqueous solubility compared to amino-substituted pyrimidine-diones (), which benefit from hydrogen-bonding amino groups .
- Melting Points: Crystalline solids like thieno[2,3-d]pyrimidines () and the target compound may exhibit higher melting points than less rigid pyrimido[4,5-d]pyrimidines .
Biological Activity
The compound 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C17 H18 Br N3 O2 |
| Molecular Weight | 376.25 g/mol |
| CAS Number | 587009-76-5 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that phosphorylate proteins and play crucial roles in various cellular processes such as growth and proliferation. This compound has shown potential in inhibiting specific kinases associated with cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, leading to reduced proliferation in cancer cells. The inhibition mechanism often results in S-phase accumulation and apoptosis in tumor cells .
Case Studies and Research Findings
- Antifolate Mechanism : A study on pyrrolo[2,3-d]pyrimidine antifolates demonstrated that these compounds can act as dual inhibitors of GARFTase and AICARFTase. This dual inhibition was linked to their ability to deplete ATP pools within cancer cells, leading to cell death .
- Selectivity and Efficacy : Comparative studies have shown that compounds similar to this compound possess selectivity for certain cancer types. For example, pyrrolo[2,3-d]pyrimidines were effective against folate receptor (FR) α-expressing tumor cells .
- In Vivo Studies : In vivo experiments involving animal models have indicated that compounds within this class can significantly inhibit tumor growth and improve survival rates when administered alongside conventional chemotherapy agents .
Toxicity and Side Effects
While promising in terms of efficacy against cancer cells, the toxicity profile of such compounds remains a critical consideration. Reports indicate that multi-targeted kinase inhibitors can lead to side effects such as myelosuppression and dermatologic toxicity due to their action on various kinases .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione?
Methodological Answer: The synthesis involves multi-step reactions, often starting with a pyrrolopyrimidine core. For example, alkylation of intermediates with bromoethyl groups can be achieved using potassium carbonate (K₂CO₃) in DMF as a base, as demonstrated in similar compounds . Key steps include:
Core formation : Cyclization of precursors like 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Alkylation : Reaction with bromoethylating agents (e.g., 2-bromoethyl chloride) under reflux in DMF .
Purification : Column chromatography with gradients of MeOH/CHCl₃ (1:19) yields crystalline solids (35–64% yields) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Peaks for methyl groups (δ ~3.50 ppm), aromatic protons (δ ~7.23 ppm), and bromoethyl substituents (δ ~2.86–3.07 ppm) confirm regiochemistry .
- HRMS : Use ESI+ mode to verify the molecular ion ([M+Na]+) with <5 ppm error (e.g., calc. 524.0256 vs. found 524.0259) .
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing bond angles/distances to analogs .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Thermal stability : Decomposition temperatures >300°C are common for pyrrolopyrimidine-diones, requiring storage below 25°C .
- Light sensitivity : Store in amber vials to prevent bromoethyl group degradation.
- Moisture : Use anhydrous solvents (e.g., DMSO-d6) for NMR to avoid hydrolysis .
Advanced Research Questions
Q. How does the bromoethyl group influence reactivity in downstream functionalization?
Methodological Answer: The bromoethyl group acts as a leaving site for nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:
- Alkylation : React with amines (e.g., benzylamine) in DMF/K₂CO₃ to form tertiary amines .
- Click chemistry : Replace bromide with azide for copper-catalyzed cycloaddition .
Monitor reaction progress via TLC (Rf ~0.17–0.21 in MeOH/CHCl₃) and confirm substitutions via HRMS .
Q. How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for bromoethyl substitution .
- Reaction path screening : Combine quantum calculations with machine learning to predict optimal solvents/catalysts (e.g., acetic acid vs. DMF) .
- SAR modeling : Correlate substituent electronic effects (e.g., 4-methylphenyl vs. fluorophenyl) with bioactivity using QSAR .
Q. How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Case study : Compare IC₅₀ values of bromoethyl derivatives with chloroethyl or methyl analogs. For example, 3-bromophenyl substituents may enhance kinase inhibition vs. 4-methylphenyl .
- Data normalization : Account for assay variability (e.g., cell line differences) by using internal controls (e.g., staurosporine).
- Crystallography : Resolve binding mode discrepancies by co-crystallizing with target proteins (e.g., kinases) .
Q. What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate or ester groups at the 2,4-dione positions for hydrolysis in vivo .
- Micellar encapsulation : Formulate with poloxamers (e.g., P188) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
